molecular formula C16H21BO4 B12813197 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B12813197
M. Wt: 288.1 g/mol
InChI Key: HEVLLDVXEZHKMH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features a cyclopropyl group, a benzoic acid moiety, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of cyclopropylboronic acid pinacol ester with a benzoic acid derivative under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This reactivity is crucial in its role as a catalyst and in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-11(14(18)19)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19)

InChI Key

HEVLLDVXEZHKMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C3CC3

Origin of Product

United States

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